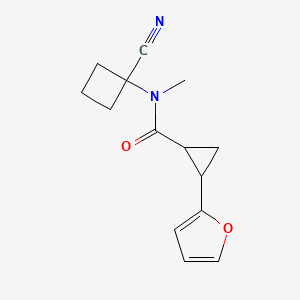
N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-Cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide, also known by its CAS number 915087-26-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N3O with a molecular weight of 247.27 g/mol. Its structure includes a cyclopropane ring, a furan moiety, and a cyanocyclobutyl group, which may contribute to its biological activities.
Research indicates that compounds with similar structural features often exhibit interactions with various biological targets, including enzymes and receptors. The presence of the furan ring suggests potential activity related to oxidative stress modulation and anti-inflammatory effects. Additionally, the cyanocyclobutyl group may enhance binding affinity to specific protein targets.
Antiproliferative Effects
A study evaluating various compounds for their antiproliferative activity against cancer cell lines (HeLa and MCF-7) found that structural modifications can significantly influence efficacy. While specific data on this compound is limited, compounds with similar frameworks demonstrated concentration-dependent effects on cell viability and apoptosis induction .
Protein Kinase Inhibition
The compound's potential as a protein kinase inhibitor has been explored in patent literature. Protein kinases are critical in regulating cell signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases . The structural characteristics of this compound suggest it may interact with kinase domains effectively.
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have shown promise in clinical settings:
- Antitumor Activity : A series of benzo[b]furans were synthesized and evaluated for their antitumor properties. Modifications similar to those seen in this compound resulted in enhanced antiproliferative effects against various cancer cell lines .
- Kinase Inhibitors : Compounds with structural similarities have been tested for their ability to inhibit specific kinases involved in tumor growth. These studies suggest that the target compound may also possess similar inhibitory properties .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(14(9-15)5-3-6-14)13(17)11-8-10(11)12-4-2-7-18-12/h2,4,7,10-11H,3,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOFPFGRTYTNGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC=CO2)C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














